molecular formula C27H26N4O3 B2424311 (E)-2-(2-benzoylhydrazono)-7-(diethylamino)-N-phenyl-2H-chromene-3-carboxamide CAS No. 324525-94-2

(E)-2-(2-benzoylhydrazono)-7-(diethylamino)-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2424311
CAS No.: 324525-94-2
M. Wt: 454.53
InChI Key: PUSHQGOGZOAKSC-KDJFERLWSA-N
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Description

(E)-2-(2-benzoylhydrazono)-7-(diethylamino)-N-phenyl-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C27H26N4O3 and its molecular weight is 454.53. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Compound Transformation

Organic synthesis and the transformation of related compounds have been a significant area of application for derivatives similar to "(E)-2-(2-benzoylhydrazono)-7-(diethylamino)-N-phenyl-2H-chromene-3-carboxamide." Studies demonstrate the process of cyclization leading to the formation of triazole derivatives and other complex structures through reactions involving similar compounds. For instance, heating N′-benzoyl-7-hydroxy-6-hexyl-2-oxo-2H-chromene-3-carbohydrazonamide in dimethylformamide leads to triazole derivatives, showcasing the compound's utility in synthesizing complex molecular structures (Baumer, V., Kovalenko, S., Sytnyk, K. M., & Chernykh, V., 2004). Additionally, reactions involving β-enamino esters of benzo[f]chromene demonstrate the formation of both isolated and fused chromene derivatives, highlighting the reactivity and versatility of similar structures in creating novel compounds (El-Rady, E. A., & El-Azab, I., 2012).

Fluorescence Sensing

A notable application of compounds structurally related to "this compound" is in fluorescence sensing, particularly for detecting metal ions. The synthesis and characterization of coumarin-based fluorescence probes have shown instant turn-off fluorescence responses to Cu2+ over other metal ions. This demonstrates the compound's potential as a selective and sensitive sensor for specific applications, including environmental monitoring and biomedical diagnostics (Karaoğlu, K., Yılmaz, F., & Menteşe, E., 2017).

Biological Evaluation and Antibacterial Activity

Further extending its application range, derivatives of "this compound" have been explored for their biological properties, including antibacterial activity. Studies on synthesized compounds containing the chromene structure have reported evaluations against various bacteria, indicating potential antibacterial effects. This highlights the relevance of such compounds in developing new antimicrobial agents and contributing to pharmaceutical research (Ramaganesh, C. K., Bodke, Y., & Venkatesh, K., 2010).

Properties

IUPAC Name

(2E)-2-(benzoylhydrazinylidene)-7-(diethylamino)-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-3-31(4-2)22-16-15-20-17-23(26(33)28-21-13-9-6-10-14-21)27(34-24(20)18-22)30-29-25(32)19-11-7-5-8-12-19/h5-18H,3-4H2,1-2H3,(H,28,33)(H,29,32)/b30-27+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSHQGOGZOAKSC-KDJFERLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NNC(=O)C3=CC=CC=C3)O2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(/C(=N\NC(=O)C3=CC=CC=C3)/O2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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